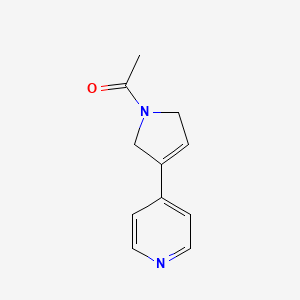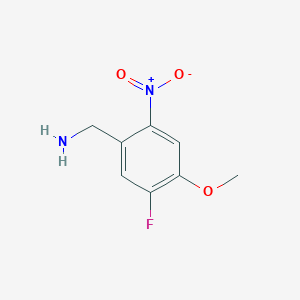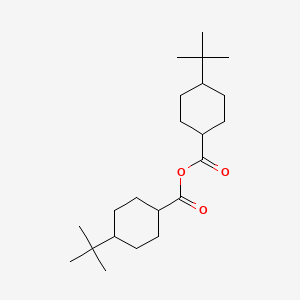
4-tert-Butyl-1-cyclohexanecarboxylic anhydride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-tert-Butyl-1-cyclohexanecarboxylic anhydride is an organic compound with the molecular formula C22H38O3 It is a derivative of cyclohexanecarboxylic acid, featuring a tert-butyl group attached to the cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyl-1-cyclohexanecarboxylic anhydride typically involves the reaction of 4-tert-butylcyclohexanecarboxylic acid with acetic anhydride or other anhydride-forming reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the anhydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-tert-Butyl-1-cyclohexanecarboxylic anhydride undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form 4-tert-butylcyclohexanecarboxylic acid.
Substitution: Can undergo nucleophilic substitution reactions with amines or alcohols to form amides or esters, respectively.
Reduction: Can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Water, often with a catalytic amount of acid or base.
Substitution: Amines or alcohols, typically under mild heating.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Major Products Formed
Hydrolysis: 4-tert-Butylcyclohexanecarboxylic acid.
Substitution: Amides or esters, depending on the nucleophile.
Reduction: Corresponding alcohol.
Aplicaciones Científicas De Investigación
4-tert-Butyl-1-cyclohexanecarboxylic anhydride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition studies.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 4-tert-Butyl-1-cyclohexanecarboxylic anhydride exerts its effects depends on the specific reaction or application. In hydrolysis reactions, the anhydride reacts with water to form the corresponding acid. In substitution reactions, the anhydride reacts with nucleophiles to form amides or esters. The molecular targets and pathways involved vary based on the specific context of its use.
Comparación Con Compuestos Similares
Similar Compounds
4-tert-Butylcyclohexanecarboxylic acid: The parent acid of the anhydride.
Cyclohexanecarboxylic acid: Lacks the tert-butyl group, resulting in different chemical properties.
4-tert-Butylcyclohexanone: A ketone derivative with different reactivity.
Uniqueness
4-tert-Butyl-1-cyclohexanecarboxylic anhydride is unique due to the presence of both the tert-butyl group and the anhydride functional group. This combination imparts distinct chemical properties, making it valuable for specific synthetic applications and research studies.
Propiedades
Número CAS |
25774-37-2 |
|---|---|
Fórmula molecular |
C22H38O3 |
Peso molecular |
350.5 g/mol |
Nombre IUPAC |
(4-tert-butylcyclohexanecarbonyl) 4-tert-butylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C22H38O3/c1-21(2,3)17-11-7-15(8-12-17)19(23)25-20(24)16-9-13-18(14-10-16)22(4,5)6/h15-18H,7-14H2,1-6H3 |
Clave InChI |
VEYUWLYNXXBCSH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1CCC(CC1)C(=O)OC(=O)C2CCC(CC2)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


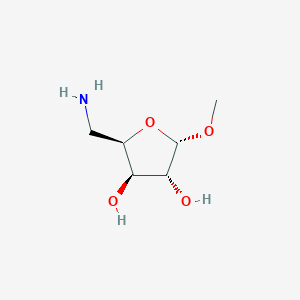
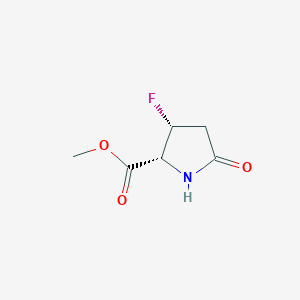
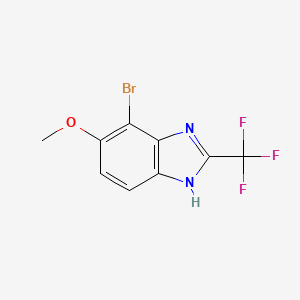
![2,6-Bis(difluoromethoxy)benzo[d]oxazole](/img/structure/B12863915.png)
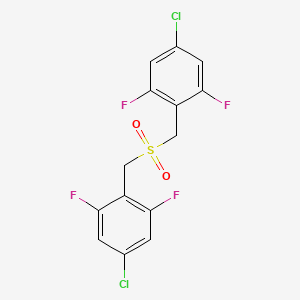
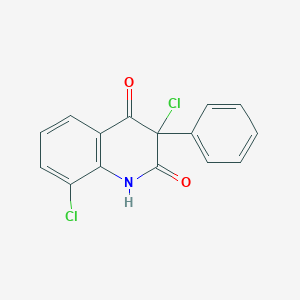

![2-Hydroxy-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12863959.png)
![2-(Bromomethyl)-5-(methylthio)benzo[d]oxazole](/img/structure/B12863973.png)

